![molecular formula C27H22FN3O2S B2520086 2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793879-42-1](/img/structure/B2520086.png)
2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" is a derivative of the pyrrolo[2,3-d]pyrimidin-4(3H)-one family, which has been the subject of various studies due to its potential biological activities. This particular compound has not been explicitly mentioned in the provided papers, but its structural relatives have been investigated for various pharmacological properties, including ROCK inhibition, anti-proliferative effects, antitumor activities, and as inhibitors of phosphodiesterase 5 (PDE5) .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step chemical reactions starting from simpler precursors. For instance, the synthesis of related compounds has been reported through condensation reactions, as well as the use of intermediates like heterocyclic ketene dithioacetals . The specific synthesis route for the compound would likely involve the introduction of the 3-fluorobenzyl and 4-methoxybenzyl groups through a series of targeted chemical reactions, possibly including thiation and alkylation steps.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidin-4(3H)-one derivatives is characterized by a fused pyrimidine ring system, which is a common scaffold in medicinal chemistry due to its resemblance to nucleotides. The presence of substituents like the 3-fluorobenzyl and 4-methoxybenzyl groups can significantly influence the compound's binding affinity and selectivity towards biological targets . The stereochemistry and electronic properties of these substituents are crucial for the compound's biological activity and are often elucidated using NMR spectroscopy and X-ray crystallography .
Chemical Reactions Analysis
The reactivity of the pyrrolo[2,3-d]pyrimidin-4(3H)-one core can be influenced by its substituents. For example, the presence of a thioether group, as in the 3-fluorobenzyl moiety, can participate in nucleophilic substitution reactions or serve as a coordination site for metal ions . The methoxy group can affect the electron density of the aromatic ring, potentially altering the reactivity of the compound in electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. The presence of aromatic rings and heteroatoms can influence the compound's solubility, stability, and ability to cross biological membranes. The solid-state fluorescence properties of related compounds have been studied, indicating potential applications in imaging or as molecular probes . The compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), would be critical for its development as a therapeutic agent, although these aspects are not detailed in the provided papers.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed efficient methods for synthesizing pyrimidine derivatives, including compounds similar to the one , showcasing their potential for diverse biological activities. For instance, a study focused on the microwave-assisted synthesis of fluorinated coumarin–pyrimidine hybrids, highlighting their potential as potent anticancer agents against human cancer cell lines such as A-549 (human lung carcinoma) and MDA-MB-231 (human adenocarcinoma mammary gland) with significant cytotoxicity and DNA cleavage capabilities (K. M. Hosamani, D. Reddy, H. C. Devarajegowda, 2015).
Biological Activity
The compound and its related derivatives have been evaluated for various biological activities. For example, some pyrimidine derivatives have shown promising larvicidal activity against mosquito larvae, suggesting potential applications in vector control strategies (S. Gorle, S. Maddila, et al., 2016). Additionally, novel pyrimidine derivatives have demonstrated significant anti-proliferative activity against cancer cell lines, highlighting their potential as anticancer agents (K. B. Harsha, T. Swaroop, et al., 2018).
Antitubercular Activity
The synthesis of benzocoumarin-pyrimidine hybrids has been reported, with some compounds displaying potent antitubercular activity. This suggests the potential of such compounds in developing new treatments for tuberculosis (D. Reddy, K. M. Hosamani, H. C. Devarajegowda, 2015).
Corrosion Inhibition
Research has also explored the application of pyrimidine derivatives in corrosion inhibition, demonstrating their effectiveness in protecting carbon steel in acidic media. This highlights the compound's potential utility in industrial applications (Y. Abdallah, K. Shalabi, Nesma M. Bayoumy, 2018).
Propriétés
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O2S/c1-33-22-12-10-18(11-13-22)16-31-26(32)25-24(23(15-29-25)20-7-3-2-4-8-20)30-27(31)34-17-19-6-5-9-21(28)14-19/h2-15,29H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKGDKWMIQEUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2520003.png)
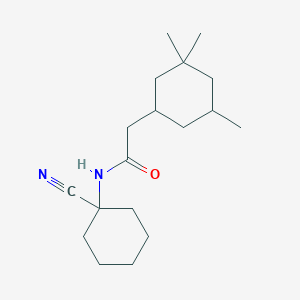
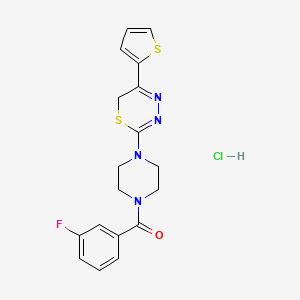
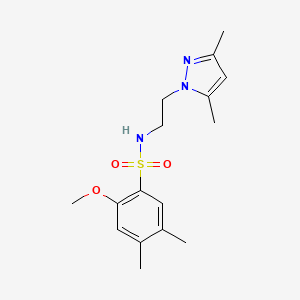
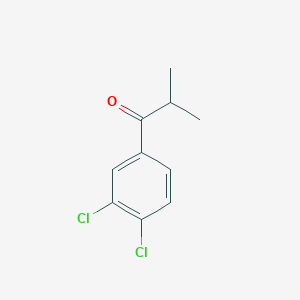
![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)
![4-[(Dimethylamino)methylene]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2520017.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)

![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)
![2-amino-4-[5-(2,4-dichlorophenyl)furan-2-yl]-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2520024.png)
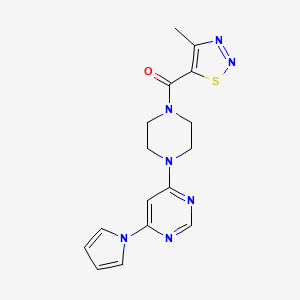
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid](/img/structure/B2520026.png)